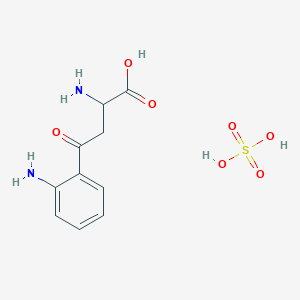

DL-Kynurenine sulfate

Description

Properties

IUPAC Name |

2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXRWMOLNJZCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610905 | |

| Record name | 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126-91-2, 66866-42-0, 13535-93-8 | |

| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2126-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66866-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenine sulfate, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α,2-diamino-γ-oxobenzenebutyric acid, sulphate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KYNURENINE SULFATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X1LZN1B7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of DL-Kynurenine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of DL-kynurenine sulfate. The following sections detail the chemical synthesis of DL-kynurenine from DL-tryptophan, its subsequent conversion to the sulfate salt, and the purification techniques required to achieve high-purity material suitable for research and drug development applications. Quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided.

Synthesis of DL-Kynurenine via Ozonolysis of DL-Tryptophan

The primary and most established method for the synthesis of DL-kynurenine is through the ozonolysis of DL-tryptophan. This reaction cleaves the indole ring of the tryptophan molecule to form N-formylkynurenine, which is then hydrolyzed to yield kynurenine. The foundational work for this method was established by Warnell and Berg.

Reaction Pathway

The synthesis proceeds in two main steps:

-

Ozonolysis: Ozone gas is bubbled through a solution of DL-tryptophan, leading to the oxidative cleavage of the indole ring's double bond.

-

Hydrolysis: The intermediate N-formylkynurenine is hydrolyzed, typically under acidic or basic conditions, to remove the formyl group and yield DL-kynurenine.

A Comprehensive Technical Guide to the Physicochemical Properties of DL-Kynurenine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core physicochemical properties of DL-Kynurenine sulfate, a pivotal intermediate in the tryptophan metabolic pathway. The information herein is intended to support research, development, and formulation activities by providing essential data on its chemical and physical characteristics, standardized experimental protocols for its analysis, and a contextual understanding of its biological significance.

Physicochemical Properties

This compound is the sulfate salt of the racemic mixture of kynurenine. A comprehensive summary of its key physicochemical properties is presented below.

The quantitative physicochemical data for DL-Kynurenine and its sulfate salt are summarized in the table below. It is crucial to distinguish between the free form (DL-Kynurenine) and its various salts or isomers, as these differences can significantly impact properties like melting point and solubility.

| Property | Value | Notes and References |

| IUPAC Name | 2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₇S | [1] |

| Molecular Weight | 306.29 g/mol | [1] |

| Melting Point | ~196 °C | For L-Kynurenine sulfate. The free form, DL-Kynurenine, decomposes at ~235 °C. |

| Solubility | Aqueous: Slightly soluble in acidic water. L-Kynurenine is soluble in water at 20 mg/mL with sonication[2].Organic Solvents: L-Kynurenine is soluble in DMSO at ~20.8 mg/mL with warming[2]. | Solubility is highly dependent on the specific salt and the pH of the medium. |

| pKa | Not experimentally determined in literature. | As an amino acid derivative, it possesses at least three ionizable groups: an α-carboxyl group (typically pKa ~2-3), an α-amino group (typically pKa ~9-10), and an aromatic amino group whose pKa would be influenced by the molecular structure. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs) like this compound are critical for reproducible and accurate characterization.

The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its ability to achieve true thermodynamic equilibrium.[3]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a controlled temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., purified water, buffers of various pH, or organic solvents) in a sealed, inert container (e.g., a glass vial). The presence of visible excess solid is necessary to ensure saturation.[3][4]

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator. Equilibrium is typically reached within 24 to 48 hours, but the exact time should be determined empirically by sampling at various time points until the concentration plateaus.[3][5]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at a high speed, followed by careful withdrawal of the supernatant, or by filtration through a low-binding, inert filter (e.g., 0.22 µm PVDF).[3]

-

Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[6][7][8] A calibration curve prepared with known concentrations of the compound is used for quantification.

The capillary method is a standard pharmacopeial technique for determining the melting point of a crystalline solid.[9][10]

Principle: A small, compact column of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting range. A sharp, narrow melting range is indicative of high purity.[11]

Detailed Protocol:

-

Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

-

Capillary Loading: Introduce a small amount of the powdered sample into a thin-walled capillary tube, tapping gently to form a compact column of 2-3 mm in height.[10]

-

Measurement:

-

Place the loaded capillary into the heating block of a melting point apparatus.

-

For an unknown sample, a rapid initial heating can be performed to determine an approximate melting point.[11]

-

For a precise measurement, heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to a slow, controlled rate (e.g., 1-2 °C per minute) to allow for thermal equilibrium.

-

-

Observation and Recording: Record two temperatures:

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.

Principle: A solution of the compound is titrated with a standardized strong acid or base. The pH of the solution is monitored continuously as a function of the volume of titrant added. The pKa value corresponds to the pH at the midpoint of each buffering region on the titration curve.[12]

Detailed Protocol:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of carbon dioxide-free deionized water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with an electrode immersed in the solution.

-

Titration:

-

To determine the pKa of the acidic groups (e.g., α-carboxyl), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

To determine the pKa of the basic groups (e.g., α-amino), the sample can first be acidified with a strong acid (e.g., HCl) and then back-titrated with the strong base.

-

-

Data Collection: Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the flat "buffering" regions of the resulting titration curve. The first derivative of the curve can be used to accurately identify the equivalence points.

Stability testing provides evidence of how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[13] The protocol should be designed based on international guidelines (e.g., ICH, WHO).[14][15]

Principle: The API is stored under defined conditions for specific durations. Samples are withdrawn at predetermined intervals and tested for any changes in their physical, chemical, and microbiological attributes.

Detailed Protocol:

-

Batch Selection: Use at least two or three primary batches of this compound for the study. The material should be packaged in a container closure system that simulates the proposed packaging for storage and distribution.[14]

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.[13]

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.[13]

-

Stress Testing: Expose a single batch to more extreme conditions to identify potential degradation products. This includes high heat (e.g., 50°C, 60°C), high humidity (>75% RH), photolysis (exposure to light), and hydrolysis across a range of pH values.[14]

-

-

Testing Frequency:

-

Analytical Tests: At each time point, samples should be tested for attributes susceptible to change, which may include:

-

Appearance (color, physical state)

-

Assay (potency)

-

Degradation products/impurities

-

Water content

-

Solubility

-

Biological Context: The Kynurenine Pathway

DL-Kynurenine is a central metabolite in the kynurenine pathway, which is responsible for over 95% of tryptophan catabolism in mammals.[17][18][19] This pathway is critical for generating nicotinamide adenine dinucleotide (NAD+) and produces several neuroactive and immuno-modulatory metabolites.[18][19]

The pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO), primarily in peripheral tissues, and tryptophan 2,3-dioxygenase (TDO), primarily in the liver.[18][20] These enzymes convert L-tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine.

Kynurenine stands at a crucial metabolic branch point. It can be metabolized into:

-

Kynurenic Acid (KYNA): An antagonist of glutamate receptors (including NMDA and AMPA receptors), generally considered to be neuroprotective.[17][21] This conversion is catalyzed by kynurenine aminotransferases (KATs).[18]

-

3-Hydroxykynurenine (3-HK): Produced via the enzyme kynurenine 3-monooxygenase (KMO). 3-HK can generate reactive oxygen species and is considered neurotoxic.[18]

-

Anthranilic Acid: Produced via the enzyme kynureninase.[18]

Further metabolism of 3-HK leads to the production of Quinolinic Acid (QUIN) , an NMDA receptor agonist that is a potent excitotoxin, and ultimately to the synthesis of NAD+.[21] An imbalance between the neuroprotective KYNA and the neurotoxic QUIN has been implicated in the pathophysiology of numerous neurological and psychiatric disorders.[17][21]

References

- 1. This compound | C10H14N2O7S | CID 21123932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. thinksrs.com [thinksrs.com]

- 10. mt.com [mt.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. echemi.com [echemi.com]

- 13. fdaghana.gov.gh [fdaghana.gov.gh]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 15. database.ich.org [database.ich.org]

- 16. ema.europa.eu [ema.europa.eu]

- 17. mdpi.com [mdpi.com]

- 18. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 20. The Role of the Kynurenine Signaling Pathway in Different Chronic Pain Conditions and Potential Use of Therapeutic Agents [mdpi.com]

- 21. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroinhibitory Mechanisms of DL-Kynurenine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Kynurenine sulfate serves as a prodrug to the neuroactive metabolite, kynurenic acid (KYNA). This technical guide provides an in-depth exploration of the mechanism of action of this compound in neurons, focusing on the multifaceted roles of its active form, KYNA. By acting as an antagonist at key excitatory neurotransmitter receptors, KYNA plays a crucial role in modulating neuronal excitability and synaptic transmission. This document details the conversion of DL-Kynurenine to KYNA, its interaction with NMDA and α7 nicotinic acetylcholine receptors, its impact on glutamate release, and the downstream signaling consequences of its receptor binding. Furthermore, this guide presents quantitative data on receptor affinities and enzyme kinetics, alongside detailed experimental protocols for the investigation of these mechanisms. Visualizations of key pathways and experimental workflows are provided to facilitate a comprehensive understanding of the neuropharmacology of this compound.

Introduction

DL-Kynurenine is a metabolite of the essential amino acid L-tryptophan. When administered systemically, this compound crosses the blood-brain barrier and is subsequently converted into kynurenic acid (KYNA), its neuroactive form.[1] KYNA is a broad-spectrum antagonist of excitatory amino acid receptors, and its endogenous levels in the brain are implicated in various neurological and psychiatric conditions.[2] Understanding the precise mechanisms by which this compound, through its conversion to KYNA, exerts its effects on neurons is critical for the development of novel therapeutic strategies targeting the kynurenine pathway.

Mechanism of Action

The primary mechanism of action of this compound in the central nervous system is indirect, mediated by its conversion to KYNA. This conversion is a critical step, as KYNA itself has poor permeability across the blood-brain barrier.[3][4]

Conversion of DL-Kynurenine to Kynurenic Acid

Once in the brain, L-kynurenine, one of the enantiomers of the administered DL-kynurenine, is converted to KYNA through a transamination reaction catalyzed by kynurenine aminotransferases (KATs).[5] Several isoforms of KAT exist, with KAT II being the predominant enzyme responsible for KYNA synthesis in the brain under physiological conditions.[6]

Neuronal Targets of Kynurenic Acid

KYNA exerts its neuroinhibitory effects by targeting several key receptors involved in excitatory neurotransmission.

KYNA is a potent antagonist of the NMDA receptor, a critical component of glutamatergic signaling and synaptic plasticity.[7] It acts as a non-competitive antagonist at the glycine co-agonist site of the NMDA receptor.[8] The binding of KYNA to this site prevents the conformational changes necessary for channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that mediate the receptor's excitatory effects.

KYNA also functions as a non-competitive antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR).[6][9] This receptor is a ligand-gated ion channel that plays a significant role in cognitive function and inflammation. By blocking α7nAChRs, KYNA can modulate cholinergic signaling and reduce presynaptic glutamate release.

In addition to its antagonist activity, KYNA has been identified as an agonist for the orphan G-protein coupled receptor 35 (GPR35).[10][11] The activation of GPR35 by KYNA can initiate downstream signaling cascades that may contribute to its overall neuroprotective and immunomodulatory effects.[12][13]

Modulation of Glutamate Release

A significant consequence of KYNA's action on presynaptic α7nAChRs is the inhibition of glutamate release.[14] In vivo microdialysis studies have demonstrated that local administration of KYNA significantly reduces extracellular glutamate levels.[15] This reduction in presynaptic glutamate release contributes to the overall neuroinhibitory profile of this compound.

Downstream Signaling Pathways

The activation of GPR35 by KYNA can trigger several downstream signaling cascades. These include the mobilization of intracellular calcium and the modulation of cyclic AMP (cAMP) levels.[10] Furthermore, GPR35 activation has been linked to the recruitment of β-arrestin 2 and the modulation of the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[12] These pathways are involved in a wide range of cellular processes, including cell survival, inflammation, and synaptic plasticity.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of KYNA with its neuronal targets and the kinetics of its synthesis and transport.

| Receptor | Ligand | Parameter | Value | Species | Reference |

| NMDA Receptor | Kynurenic Acid | IC₅₀ (no added glycine) | ~15 µM | Rat | [6][9][13] |

| Kynurenic Acid | IC₅₀ (with 10 µM glycine) | ~235 µM | Rat | [6][9][13] | |

| Kynurenic Acid | IC₅₀ | 8 µM | - | [8] | |

| α7 nACh Receptor | Kynurenic Acid | IC₅₀ | ~7 µM | Rat | [6][9][13] |

| GPR35 | Kynurenic Acid | EC₅₀ | 7.4 µM | Rat | [8] |

| Kynurenic Acid | EC₅₀ | 10.7 µM | Mouse | [8] | |

| Kynurenic Acid | EC₅₀ | 39.2 µM | Human | [8] |

Table 1: Receptor Binding Affinities of Kynurenic Acid

| Transporter/Enzyme | Substrate | Parameter | Value | Units | Reference |

| Blood-Brain Barrier L-system transporter | L-Kynurenine | Kₘ | 0.16 | µmol/ml | [16][17] |

| L-Kynurenine | Vₘₐₓ | 4.5 x 10⁻⁴ | µmol/s/g | [16][17] | |

| Kynurenine Aminotransferase II (KAT II) | L-Kynurenine | Kₘ | Data not consistently available in searched literature | - | - |

| L-Kynurenine | Vₘₐₓ | Data not consistently available in searched literature | - | - |

Table 2: Kinetic Parameters for L-Kynurenine Transport and Metabolism

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and its active metabolite, KYNA.

In Vivo Microdialysis for Measuring Extracellular KYNA and Glutamate

Protocol:

-

Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Implant a guide cannula into the brain region of interest (e.g., hippocampus, prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for a specified period.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min).

-

Baseline Collection: Allow the system to equilibrate and collect baseline dialysate samples for a set duration (e.g., 2.5 hours).

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection or introduce KYNA directly into the brain region via the microdialysis probe (reverse dialysis).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 30 minutes) for the duration of the experiment.

-

Sample Analysis: Analyze the collected dialysate samples for KYNA and glutamate concentrations using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[18][19][20][21]

Patch-Clamp Electrophysiology for Studying Receptor Antagonism

Protocol for Whole-Cell Recordings:

-

Cell Preparation: Prepare primary neuronal cultures or use a cell line expressing the receptor of interest (e.g., NMDA or α7nACh receptors) on glass coverslips.

-

Recording Setup: Place the coverslip in a recording chamber on the stage of a microscope and perfuse with an external solution.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass with a resistance of 3-7 MΩ when filled with the internal solution.

-

Establishing a Recording: Approach a target neuron with the patch pipette and form a high-resistance seal (GΩ seal). Rupture the cell membrane to achieve the whole-cell configuration.

-

Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Agonist Application and Antagonist Testing: Apply a specific agonist for the receptor of interest (e.g., NMDA and glycine for NMDA receptors; acetylcholine or choline for α7nAChRs) to evoke a current. Once a stable baseline current is established, co-apply the agonist with increasing concentrations of KYNA to determine the inhibitory effect and calculate the IC₅₀.[2][15][22][23][24]

Preparation of Synaptosomes to Study Presynaptic Glutamate Release

Protocol:

-

Tissue Homogenization: Euthanize the animal and rapidly dissect the brain region of interest. Homogenize the tissue in an ice-cold isotonic sucrose solution.

-

Differential Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Synaptosome Pelletting: Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosome fraction.

-

Purification (Optional): For higher purity, resuspend the pellet and perform density gradient centrifugation using Percoll or Ficoll.

-

Functional Assays: Resuspend the final synaptosome pellet in a physiological buffer. Depolarize the synaptosomes with a high concentration of KCl in the presence or absence of KYNA. Measure the amount of released glutamate using HPLC or a fluorometric assay.[14][17][22][23]

Kynurenine Aminotransferase (KAT) Enzyme Kinetics Assay

Protocol:

-

Enzyme Preparation: Prepare a homogenate of the brain tissue of interest in a suitable buffer.

-

Reaction Mixture: In a cuvette or microplate well, combine the buffer, a specific concentration of L-kynurenine (the substrate), and pyridoxal 5'-phosphate (a cofactor).

-

Initiate Reaction: Add the brain homogenate (containing KAT) to the reaction mixture to start the enzymatic reaction.

-

Spectrophotometric Measurement: Monitor the formation of KYNA over time by measuring the increase in absorbance at a specific wavelength (e.g., 344 nm).

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Repeat the assay with varying concentrations of L-kynurenine to determine the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ).[24]

Conclusion

This compound, through its metabolic conversion to kynurenic acid, acts as a significant modulator of neuronal activity. Its primary mechanism of action involves the antagonism of NMDA and α7 nicotinic acetylcholine receptors, leading to a reduction in excitatory neurotransmission and presynaptic glutamate release. Furthermore, its agonistic activity at GPR35 receptors opens up additional avenues for its neuroprotective and immunomodulatory effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the kynurenine pathway for the treatment of a range of neurological and psychiatric disorders.

References

- 1. Human kynurenine aminotransferase II--reactivity with substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. Kynurenic acid ameliorates NLRP3 inflammasome activation by blocking calcium mobilization via GPR35 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A High-performance Liquid Chromatography Measurement of Kynurenine and Kynurenic Acid: Relating Biochemistry to Cognition and Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 17. Simultaneous Determination of Kynurenine and Kynurenic Acid by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isolation, cryo-laser scanning confocal microscope imaging and cryo-FIB milling of mouse glutamatergic synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]

- 20. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 21. docs.axolbio.com [docs.axolbio.com]

- 22. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Preparation of Synaptoneurosomes for the Study of Glutamate Receptor Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Kynurenine Pathway: A Double-Edged Sword in Neurodegeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

The kynurenine pathway (KP), the principal route of tryptophan catabolism, has emerged as a critical player in the landscape of neurodegenerative diseases. Its metabolites, a diverse cast of neuroactive compounds, can exert both neurotoxic and neuroprotective effects, creating a delicate balance that, when disrupted, can contribute to the pathogenesis of Alzheimer's disease, Parkinson's disease, and Huntington's disease. This guide provides a comprehensive overview of the KP's biological role in neurodegeneration, detailing its core mechanisms, summarizing key quantitative data, and providing in-depth experimental protocols for its study.

The Core Signaling Pathway: A Balance of Neurotoxicity and Neuroprotection

The kynurenine pathway is a cascade of enzymatic reactions that begins with the conversion of the essential amino acid tryptophan into N-formylkynurenine. This initial step is catalyzed by two rate-limiting enzymes: indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). From kynurenine, the pathway bifurcates into two main branches with opposing effects on neuronal health.[1][2]

The neurotoxic branch is primarily driven by the enzyme kynurenine 3-monooxygenase (KMO), which converts kynurenine to 3-hydroxykynurenine (3-HK).[3] 3-HK is a potent free radical generator, and its downstream product, quinolinic acid (QUIN), is an NMDA receptor agonist that can induce excitotoxicity.[4][5] Elevated levels of 3-HK and QUIN have been implicated in the neuronal damage observed in several neurodegenerative disorders.[4][6]

In contrast, the neuroprotective branch leads to the formation of kynurenic acid (KYNA) from kynurenine, a reaction catalyzed by kynurenine aminotransferases (KATs).[3] KYNA is an antagonist of ionotropic glutamate receptors, including the NMDA receptor, thereby counteracting the excitotoxic effects of QUIN.[7][8]

The balance between these two branches is crucial for maintaining neuronal homeostasis. In neurodegenerative conditions, a shift towards the neurotoxic branch is often observed, leading to an accumulation of harmful metabolites and a deficit in neuroprotective ones.[9]

Quantitative Alterations of Kynurenine Pathway Metabolites in Neurodegenerative Diseases

Numerous studies have quantified the levels of KP metabolites in patient samples, revealing disease-specific alterations. The following tables summarize key findings in Alzheimer's, Parkinson's, and Huntington's diseases.

Table 1: Kynurenine Pathway Metabolite Levels in Alzheimer's Disease

| Metabolite | Sample Type | Change in AD vs. Controls | Reference |

| Tryptophan | Peripheral Blood | Decreased | [10] |

| Kynurenine/Tryptophan Ratio | Peripheral Blood | Increased | [10] |

| 3-Hydroxykynurenine | CSF | Decreased | [10] |

| Kynurenic Acid | CSF | Increased | [10][11] |

| Kynurenic Acid | Peripheral Blood | Decreased | [10] |

| Quinolinic Acid | CSF | No significant change | [10] |

| Quinolinic Acid | Peripheral Blood | No significant change | [10] |

Table 2: Kynurenine Pathway Metabolite Levels in Parkinson's Disease

| Metabolite | Sample Type | Change in PD vs. Controls | Reference |

| 3-Hydroxykynurenine | Plasma | >100% higher | [12][13] |

| 3-Hydroxyanthranilic Acid | Plasma | 14% lower | [12][13] |

| Kynurenic Acid | CSF | 23% lower | [12][13] |

| 3-Hydroxykynurenine | Putamen & Substantia Nigra | Increased | [14] |

| Kynurenine/3-Hydroxykynurenine Ratio | Putamen & Substantia Nigra | Significantly reduced | [14] |

Table 3: Kynurenine Pathway Metabolite Levels in Huntington's Disease

| Metabolite | Sample Type | Change in HD vs. Controls | Reference |

| 3-Hydroxykynurenine | Neocortex & Neostriatum (Grade 0/1) | 3-4 fold increase | [4] |

| Quinolinic Acid | Neocortex & Neostriatum (Grade 0/1) | 3-4 fold increase | [4] |

| 3-Hydroxykynurenine | Striatum, Cortex, Cerebellum (R6/2 mice) | Significantly elevated | [6] |

| Quinolinic Acid | Striatum & Cortex (YAC128, Hdh(Q92/Q111) mice) | Increased | [6] |

| Kynurenine/Kynurenic Acid Ratio | Putamen | Twofold increase | [7] |

| Kynurenic Acid | CSF | Significantly reduced | [7] |

Key Experimental Protocols

A variety of experimental techniques are employed to investigate the role of the kynurenine pathway in neurodegeneration. Below are detailed protocols for some of the most critical assays.

Quantification of Kynurenine Pathway Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the sensitive and specific quantification of KP metabolites in biological samples.

Sample Preparation (Serum/Plasma)

-

To 300 µL of serum or plasma, add 100 µL of an appropriate internal standard (e.g., donepezil at 100 ng/mL).

-

Add 1000 µL of acetonitrile containing 0.1% (v/v) formic acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 37°C.

-

Reconstitute the residue in 200 µL of acetonitrile:water (25:75, v/v) with 0.1% formic acid.[15]

Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 50 mm x 4.6 mm).

-

Mobile Phase A: 100% HPLC-grade water with 0.1% formic acid.

-

Mobile Phase B: 100% acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-0.1 min: 25% B

-

1-2 min: 50% B

-

2-4 min: 100% B

-

4-5 min: 25% B[15]

-

-

Injection Volume: 30 µL.

-

Detection: Tandem mass spectrometry (MS/MS) is often used for its high selectivity and sensitivity.

Kynurenine 3-Monooxygenase (KMO) Enzyme Activity Assay

This assay measures the activity of KMO, a key enzyme in the neurotoxic branch of the KP.

Principle: KMO activity is determined by measuring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.[16]

Procedure (using a commercial kit)

-

Thaw recombinant human KMO enzyme on ice.

-

Dilute the KMO enzyme to a working concentration (e.g., 20 µg/mL) in 1X KMO Assay Buffer.

-

In a UV-transparent 96-well plate, add in the following order:

-

50 µL of 1X KMO Assay Buffer (for positive control and blank) or 50 µL of diluted KMO enzyme (for test inhibitor and positive control).

-

10 µL of test inhibitor or diluent solution.

-

-

Prepare the Substrate Mixture by adding NADPH and L-Kynurenine to 1X KMO Assay Buffer.

-

Initiate the reaction by adding 40 µL of the Substrate Mixture to all wells.

-

Incubate at room temperature for 90 minutes.

-

Measure the absorbance at 340 nm. The signal is inversely proportional to KMO activity.[16]

Primary Neuronal Culture for Neurotoxicity Studies

Primary neuronal cultures are essential for investigating the direct effects of KP metabolites on neuronal viability and function.

Isolation and Culture of Rat Cortical Neurons (from E17-E18 embryos)

-

Dissect cortices from embryonic rat brains in ice-cold dissection medium.

-

Treat the tissue with 0.25% trypsin for 15 minutes at 37°C.

-

Wash the tissue three times with dissection medium.

-

Resuspend the cells in plating medium (e.g., DMEM with 10% horse serum).

-

Gently triturate the tissue with fire-polished Pasteur pipettes until a single-cell suspension is obtained.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Count the viable cells using a hemocytometer and Trypan blue exclusion.

-

Plate the neurons onto poly-D-lysine coated culture plates at the desired density.

-

After allowing the cells to attach for a few hours, replace the plating medium with a serum-free neuronal culture medium (e.g., Neurobasal medium supplemented with B27).

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2.[17][18]

Assessment of Neuronal Viability after Quinolinic Acid Treatment

-

Culture primary neurons as described above.

-

After a desired number of days in vitro (e.g., 7-10 days), treat the neurons with varying concentrations of quinolinic acid.

-

After the desired treatment period (e.g., 24 hours), assess neuronal viability using standard assays such as:

-

LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.[19]

-

Annexin V/Propidium Iodide Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry or fluorescence microscopy.[19]

-

Immunocytochemistry: Stain for neuronal markers like MAP2 or βIII-tubulin to visualize neuronal morphology and neurite integrity.[19]

-

Western Blot Analysis of IDO1 and TDO2

Western blotting allows for the detection and quantification of key KP enzymes like IDO1 and TDO2 in cell or tissue lysates.

Sample Preparation (from cell culture)

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate briefly to shear DNA.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.[3]

Electrophoresis and Transfer

-

Mix the protein lysate with SDS-PAGE sample buffer and boil for 5-10 minutes.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

Immunodetection

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for IDO1 or TDO2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[20]

Visualizing Workflows and Logical Relationships

Understanding the experimental workflows for studying the kynurenine pathway is crucial for designing and interpreting research.

Conclusion and Future Directions

The kynurenine pathway represents a pivotal and complex signaling cascade in the context of neurodegeneration. The dual nature of its metabolites, with both neurotoxic and neuroprotective arms, highlights the importance of maintaining a delicate balance for neuronal health. The accumulation of quantitative data from patient samples and animal models has solidified the link between KP dysregulation and the pathogenesis of Alzheimer's, Parkinson's, and Huntington's diseases.

The detailed experimental protocols provided in this guide offer a robust framework for researchers to further unravel the intricate mechanisms of the KP in these disorders. Future research should focus on:

-

Identifying novel therapeutic targets within the pathway, such as specific kynurenine aminotransferase isoforms.

-

Developing more potent and selective inhibitors of key enzymes like KMO and IDO1 with improved blood-brain barrier permeability.

-

Elucidating the precise interplay between the KP, neuroinflammation, and other pathogenic mechanisms in neurodegeneration.

-

Validating KP metabolites as biomarkers for early diagnosis, disease progression, and therapeutic response in clinical trials.

By continuing to explore the multifaceted role of the kynurenine pathway, the scientific community can pave the way for innovative therapeutic strategies to combat the devastating impact of neurodegenerative diseases.

References

- 1. The kynurenine pathway and neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. origene.com [origene.com]

- 3. Neostriatal and cortical quinolinate levels are increased in early grade Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Hydroxykynurenine and quinolinate: pathogenic synergism in early grade Huntington's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elevated brain 3-hydroxykynurenine and quinolinate levels in Huntington disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kynurenine pathway measurements in Huntington's disease striatum: evidence for reduced formation of kynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endogenous kynurenate controls the vulnerability of striatal neurons to quinolinate: Implications for Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. The kynurenine pathway in Alzheimer’s disease: a meta-analysis of central and peripheral levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kynurenic Acid Levels are Increased in the CSF of Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tryptophan Metabolites Are Associated With Symptoms and Nigral Pathology in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. neurology.org [neurology.org]

- 14. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]

- 18. familiasga.com [familiasga.com]

- 19. assaygenie.com [assaygenie.com]

- 20. protocols.io [protocols.io]

The Kynurenine Pathway: A Comprehensive Technical Guide to its Discovery and Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kynurenine pathway (KP) is the principal route of tryptophan (Trp) catabolism in mammals, accounting for the degradation of over 95% of this essential amino acid.[1][2][3] Far from being a simple metabolic waste route, the KP has emerged as a critical regulator of a vast array of physiological and pathological processes, including neurodegeneration, inflammation, and immunology. Its intricate network of enzymes and neuroactive metabolites has captured the attention of researchers for over a century and a half, leading to a rich history of scientific discovery. This technical guide provides an in-depth exploration of the discovery and history of kynurenine pathway research, offering a valuable resource for seasoned investigators and newcomers to the field alike. We will delve into the key milestones of its discovery, present quantitative data on its components, detail seminal experimental protocols, and provide visual representations of its complex signaling cascades and workflows.

A Journey Through Time: The Discovery of the Kynurenine Pathway

The story of the kynurenine pathway unfolds over more than a century of scientific inquiry, with each discovery building upon the last to reveal the pathway's profound biological significance.

Early Glimpses (19th Century):

The first hint of the pathway's existence came in 1853 when the German chemist Justus von Liebig isolated a yellow compound from the urine of dogs, which he named "kynurenic acid" (KYNA).[4][5][6] However, its metabolic origin remained a mystery for nearly half a century.

The Tryptophan Connection (Early 20th Century):

The turn of the 20th century brought pivotal discoveries that began to connect the dots. In 1901 , Frederick Hopkins identified tryptophan as an essential amino acid.[4] A few years later, in 1904 , Alexander Ellinger demonstrated that feeding tryptophan to rabbits led to the excretion of kynurenic acid, establishing for the first time a direct link between this essential amino acid and the previously isolated urinary metabolite.[4] The term "kynurenine" (KYN) itself was coined in the 1930s by Kotake and colleagues, who identified it as an intermediate in the conversion of tryptophan to kynurenic acid.[4]

Elucidating the Pathway (Mid-20th Century):

The mid-20th century was a period of intense research that saw the elucidation of the major enzymatic steps of the kynurenine pathway. Through the laborious work of numerous scientists, the component enzymes were extracted from mammalian tissues and their activities were characterized.[2] A significant breakthrough came in 1949 when Heidelberger and colleagues used radiolabeled tryptophan to definitively confirm its conversion to kynurenate.[4] The enzymes responsible for the conversion of kynurenine to nicotinamide adenine dinucleotide (NAD+) were characterized by researchers like Saito, Soda, Long, and Nishizuka between 1954 and 1979 .[4] By the 1960s , the core components and sequence of the kynurenine pathway had been largely established.[2]

The Neuroactive Era (Late 20th Century to Present):

The latter half of the 20th century marked a paradigm shift in our understanding of the kynurenine pathway, moving from a purely metabolic route to a critical player in neurotransmission and neuropathology. A landmark discovery in 1981 by Stone and Perkins revealed that quinolinic acid (QUIN), a downstream metabolite of the pathway, is a potent excitotoxin that acts as an agonist at N-methyl-D-aspartate (NMDA) receptors.[7] This finding implicated the kynurenine pathway in the pathogenesis of neurodegenerative diseases. Soon after, it was discovered that kynurenic acid, in contrast, acts as an antagonist at ionotropic glutamate receptors, positioning it as a neuroprotective agent.[8] This duality of neurotoxic and neuroprotective branches of the pathway has since become a central theme in kynurenine research.

The discovery of the rate-limiting enzymes, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), and their induction by inflammatory stimuli, particularly interferon-gamma (IFN-γ), provided a crucial link between the immune system and the nervous system via the kynurenine pathway.[2] This connection has profound implications for understanding the pathophysiology of a wide range of disorders, including depression, schizophrenia, and various neuroinflammatory conditions.

Core Components of the Kynurenine Pathway

The kynurenine pathway is a cascade of enzymatic reactions that convert tryptophan into a variety of bioactive metabolites. The initial and rate-limiting step is the oxidative cleavage of the indole ring of tryptophan, a reaction catalyzed by two distinct enzymes:

-

Tryptophan 2,3-dioxygenase (TDO): Primarily found in the liver, TDO is a heme-containing enzyme that regulates systemic tryptophan levels.[2][9]

-

Indoleamine 2,3-dioxygenase (IDO): This heme-containing enzyme is more widely distributed in extrahepatic tissues and is induced by pro-inflammatory cytokines, playing a key role in immune modulation.[2][9] A second isoform, IDO2, has also been identified.[10]

From this initial step, the pathway branches into several arms, each producing metabolites with distinct biological activities.

Quantitative Data on the Kynurenine Pathway

A thorough understanding of the kynurenine pathway requires quantitative data on its various components. The following tables summarize key kinetic parameters of the primary human enzymes in the pathway and the typical concentrations of its metabolites in human plasma and cerebrospinal fluid (CSF).

Table 1: Kinetic Properties of Key Human Kynurenine Pathway Enzymes

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference(s) |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | L-Tryptophan | 19 ± 2 | 8.2 ± 0.3 s-1 (kcat) | [10][11][12][13] |

| Indoleamine 2,3-dioxygenase 2 (IDO2) | L-Tryptophan | >500 | - | [10] |

| Kynurenine 3-monooxygenase (KMO) | L-Kynurenine | 24.1 / 148.6 ± 20.5 | 8.5 µmol/min/mg (Vmax) / - | [14][15] |

| Kynureninase (KYNU) | 3-Hydroxy-DL-kynurenine | 28.3 ± 1.9 | 1.75 µmol/min/mg (Specific Activity) | [16] |

| 3-Hydroxyanthranilate 3,4-dioxygenase (HAAO) | 3-Hydroxyanthranilic acid | - | - | - |

Experimental Protocols

The study of the kynurenine pathway relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experimental procedures: the quantification of kynurenine pathway metabolites by HPLC-MS/MS and the determination of IDO1 enzyme activity.

Quantification of Kynurenine Pathway Metabolites by UHPLC-MS/MS

This protocol is adapted from established methods for the simultaneous analysis of tryptophan and its metabolites in biological fluids.[17][18][19][20]

1. Sample Preparation (Plasma/Serum): a. Thaw frozen plasma or serum samples on ice. b. To 100 µL of sample, add 200 µL of ice-cold methanol containing internal standards (e.g., deuterated analogs of the metabolites). c. Vortex for 30 seconds to precipitate proteins. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase. g. Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris. h. Transfer the supernatant to an autosampler vial for analysis.

2. UHPLC-MS/MS Analysis: a. Chromatographic Separation: i. Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used. ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the metabolites based on their polarity. v. Flow Rate: 0.3 - 0.5 mL/min. vi. Column Temperature: 40°C. b. Mass Spectrometry Detection: i. Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used. ii. Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. iii. Data Analysis: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a surrogate matrix.

Determination of IDO1 Enzyme Activity

This protocol describes a common method for measuring IDO1 activity in cell lysates or with purified enzyme, based on the colorimetric detection of kynurenine.[1][21][22][23]

1. Reagent Preparation: a. Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. b. Substrate Solution: L-tryptophan solution in water (e.g., 400 µM). c. Stop Solution: 30% (w/v) Trichloroacetic acid (TCA). d. Colorimetric Reagent (Ehrlich's Reagent): 2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid. e. Kynurenine Standard Curve: Prepare a series of kynurenine standards of known concentrations in the assay buffer.

2. Enzymatic Reaction: a. In a 96-well plate, add 50 µL of the enzyme sample (cell lysate or purified IDO1). b. Add 50 µL of the substrate solution to initiate the reaction. c. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). d. To stop the reaction, add 25 µL of the stop solution to each well. e. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. f. Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated protein.

3. Colorimetric Detection: a. Transfer 100 µL of the supernatant from each well to a new 96-well plate. b. Add 100 µL of the colorimetric reagent to each well. c. Incubate at room temperature for 10 minutes to allow color development. d. Measure the absorbance at 480 nm using a microplate reader.

4. Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all readings. b. Use the kynurenine standard curve to determine the concentration of kynurenine produced in each sample. c. Calculate the IDO1 activity, typically expressed as nmol of kynurenine produced per hour per mg of protein.

Conclusion and Future Directions

The journey of kynurenine pathway research, from the initial discovery of a curious urinary metabolite to its current status as a central player in health and disease, is a testament to the power of persistent scientific inquiry. The elucidation of its intricate enzymatic steps, the identification of its neuroactive metabolites, and the appreciation of its intimate connection with the immune system have opened up exciting new avenues for therapeutic intervention in a wide range of disorders.

As we move forward, the focus of kynurenine pathway research will likely be on several key areas. The development of more specific and potent inhibitors for key enzymes like IDO1 and KMO holds great promise for the treatment of cancer and neurodegenerative diseases. A deeper understanding of the complex interplay between the gut microbiome and kynurenine pathway metabolism is another burgeoning area of research with significant therapeutic potential. Furthermore, the use of kynurenine pathway metabolites as biomarkers for disease diagnosis, prognosis, and treatment response is an area of active investigation.

This technical guide has provided a comprehensive overview of the discovery and history of kynurenine pathway research. By understanding the foundations of this fascinating field, researchers, scientists, and drug development professionals are better equipped to contribute to its future and unlock the full therapeutic potential of modulating this critical metabolic pathway.

References

- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh [biocrates.com]

- 6. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 7. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the mechanism of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Catalytic Activity of Human Indoleamine 2,3-Dioxygenase (hIDO1) at Low Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. uniprot.org [uniprot.org]

- 16. Crystal structure of Homo sapiens kynureninase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. feradical.utsa.edu [feradical.utsa.edu]

- 18. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. benchchem.com [benchchem.com]

- 22. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

DL-Kynurenine Sulfate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of DL-Kynurenine Sulfate as a Tryptophan Metabolite.

Introduction

This compound is a synthetically available racemic mixture of the L- and D-enantiomers of kynurenine, a pivotal metabolite in the tryptophan degradation pathway, known as the kynurenine pathway (KP).[1] This pathway is responsible for over 95% of tryptophan catabolism and plays a crucial role in cellular energy production, immune regulation, and neuronal function.[2] Dysregulation of the kynurenine pathway has been implicated in a wide array of pathologies, including neurodegenerative diseases, psychiatric disorders, cancer, and autoimmune conditions.[3][4] This guide provides a comprehensive technical overview of this compound, focusing on its metabolism, analytical determination, and key signaling-pathway interactions, to support its use in preclinical research and drug development.

Physicochemical Properties

This compound is the sulfate salt of a racemic mixture of L-kynurenine and D-kynurenine. The sulfate salt form generally enhances the stability and solubility of the compound in aqueous solutions compared to its free base form.

Table 1: Physicochemical Properties of Kynurenine Derivatives

| Property | DL-Kynurenine | L-Kynurenine | 3-hydroxy-DL-Kynurenine |

| Molecular Formula | C₁₀H₁₂N₂O₃ | C₁₀H₁₂N₂O₃ | C₁₀H₁₂N₂O₄ |

| Molecular Weight | 208.22 g/mol | 208.22 g/mol | 224.21 g/mol |

| Solubility | Slightly soluble in acidic water. A suggested method for dissolution is in 1M HCl with sonication and gentle warming.[5] | Soluble in PBS (pH 7.2) at approximately 7.14 mg/mL with sonication and warming.[6][7] | Soluble in PBS (pH 7.2) at approximately 0.5 mg/mL.[8] Soluble in ethanol (~2 mg/mL), DMSO (~1 mg/mL), and dimethyl formamide (~0.5 mg/mL).[8] |

| Stability | Kynurenine in solution can lose activity over time and should be protected from light. It is recommended to store solutions at 15-25°C for up to 6 months. Aqueous solutions of 3-hydroxy-DL-kynurenine are not recommended for storage for more than one day.[8] | Not explicitly stated, but similar stability to DL-kynurenine is expected. | Stock solutions in organic solvents can be stored, but aqueous solutions are less stable.[8] |

Metabolism of DL-Kynurenine

Upon administration, DL-kynurenine is metabolized via the kynurenine pathway, with the L- and D-enantiomers following distinct metabolic routes. This differential metabolism is a critical consideration for researchers using the racemic mixture.

The kynurenine pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine, which is then rapidly converted to L-kynurenine.[2] Exogenously administered kynurenine enters the pathway at this central point.

Metabolic Fates of L-Kynurenine and D-Kynurenine

-

L-Kynurenine: This is the endogenous enantiomer and can be metabolized down two primary branches:

-

Kynurenine 3-monooxygenase (KMO) pathway: KMO hydroxylates L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxic NMDA receptor agonist, quinolinic acid (QUIN).[9] This branch is often upregulated during inflammatory conditions.

-

Kynurenine aminotransferase (KAT) pathway: KATs convert L-kynurenine to kynurenic acid (KYNA), a neuroprotective antagonist of ionotropic glutamate receptors and α7 nicotinic acetylcholine receptors.[10]

-

-

D-Kynurenine: While not the primary endogenous form, D-kynurenine can be metabolized, primarily to the neuroprotective KYNA.[11] This conversion can be catalyzed by both KATs and, in the cerebellum, by D-amino acid oxidase (DAAO).[11] The metabolism of D-kynurenine to 3-HK is significantly less efficient than that of L-kynurenine.

The differential metabolism of the enantiomers means that administration of this compound will lead to the production of both neuroprotective (from both D- and L-kynurenine) and neurotoxic (primarily from L-kynurenine) metabolites.

Key Signaling Pathways

Kynurenine and its metabolites are not merely metabolic intermediates; they are bioactive molecules that modulate critical signaling pathways, primarily impacting the immune and nervous systems.

Aryl Hydrocarbon Receptor (AhR) Signaling

L-kynurenine is an endogenous agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6] Upon binding of L-kynurenine, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes. This can lead to the modulation of immune responses, including the differentiation of regulatory T cells (Tregs) and the production of cytokines.

References

- 1. Kynurenine suppresses osteoblastic cell energetics in vitro and osteoblast numbers in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Reduction of kynurenic acid to quinolinic acid ratio in both the depressed and remitted phases of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. fiveable.me [fiveable.me]

- 10. tandfonline.com [tandfonline.com]

- 11. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous and Exogenous Sources of DL-Kynurenine and its Potential Sulfated Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan is an essential amino acid that the human body cannot synthesize and must be obtained from external sources.[1][2] While it is a fundamental component for protein synthesis, the vast majority of dietary tryptophan (>95%) is catabolized through the kynurenine pathway.[2][3][4][5] This complex metabolic route is initiated by the rate-limiting enzymes Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), which convert L-tryptophan into N-formylkynurenine.[1][6][7][8] This intermediate is then rapidly hydrolyzed to form L-kynurenine, the first stable product of the pathway.[1]

The metabolites of the kynurenine pathway, collectively known as kynurenines, are biologically active molecules that play critical roles in regulating neurotransmission and immune responses.[1][7] The body's total pool of kynurenine is derived from two primary origins: endogenous synthesis from tryptophan and exogenous sources, which include direct dietary intake and production by the gut microbiota.[2][9] This guide provides a detailed examination of these sources, the methods to quantify and differentiate them, and the signaling pathways involved. While the direct sulfation of kynurenine is not extensively documented, this paper will also explore the plausible mechanism for the formation of kynurenine sulfate via sulfotransferase (SULT) enzymes, which are known to metabolize a wide range of xenobiotic and endogenous compounds.[10][11]

Endogenous Synthesis of Kynurenine

Endogenous kynurenine is produced systemically from the catabolism of L-tryptophan. This process is tightly regulated and responsive to both metabolic and inflammatory signals.

The Tryptophan-to-Kynurenine Pathway

The synthesis begins with the uptake of free tryptophan from the circulation into cells.[1] The first and rate-limiting step is the oxidative cleavage of tryptophan's indole ring to produce N-formylkynurenine.[5][6][8] This reaction is catalyzed by two distinct enzymes:

-

Tryptophan 2,3-dioxygenase (TDO): Primarily located in the liver, TDO activity is induced by its substrate, tryptophan, and by corticosteroids. It plays a key role in maintaining tryptophan homeostasis.[1]

-

Indoleamine 2,3-dioxygenase (IDO1 and IDO2): Found in numerous extra-hepatic tissues and cell types, including immune cells like macrophages and microglia, IDO is a critical regulator of immune responses.[1] Its expression is potently induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[1][12]

Following its formation, N-formylkynurenine is immediately converted to L-kynurenine by the action of kynurenine formamidase.[5][6] While the L-isomer is the primary product, the presence of D-kynurenine has been noted, which can be metabolized by D-amino acid oxidase (D-AAO) to form kynurenic acid, another key neuroactive metabolite.[13]

Postulated Sulfation of Kynurenine

The formation of kynurenine sulfate is a plausible subsequent metabolic step. Sulfation is a common phase II detoxification reaction catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. Although a specific "kynurenine sulfotransferase" has not been characterized, SULTs exhibit broad substrate specificity, and it is conceivable that kynurenine could be sulfated by an existing SULT isoform, such as SULT1A1.[10]

Caption: Endogenous pathway from L-Tryptophan to L-Kynurenine.

Exogenous Sources of Kynurenine

The body's kynurenine pool is also supplied by sources originating outside of endogenous metabolism, primarily from the diet and the metabolic activity of the gut microbiome.

Dietary Intake

As an essential amino acid, tryptophan must be obtained from the diet.[2][14] Foods rich in protein, such as cheese, chicken, fish, eggs, and soy, are significant sources of tryptophan.[14][15] Furthermore, recent research has highlighted that kynurenine pathway metabolites, including kynurenine itself, can be present in various foods, providing a direct exogenous source that can be absorbed in the digestive tract.[2][16]

Gut Microbiota Contribution

The gut microbiota is a key modulator of tryptophan metabolism and significantly influences the host's kynurenine pathway.[9][17][18] This influence is exerted through both direct and indirect mechanisms:

-

Direct Production: Certain bacterial species possess the enzymatic machinery to metabolize tryptophan and can directly produce kynurenine within the gut lumen.[19]

-

Indirect Modulation: The microbiota can profoundly impact the host's immune system.[20] Microbial components can stimulate immune cells to release IFN-γ, leading to the upregulation of IDO1 expression in intestinal and peripheral tissues, thereby increasing the conversion of host tryptophan to kynurenine.[18][19][21] Studies in germ-free mice confirm this relationship, as these animals exhibit significantly lower circulating levels of kynurenine compared to conventional mice.[18]

Caption: Exogenous and endogenous contributions to the kynurenine pool.

Quantitative Analysis of Kynurenine

The concentration of kynurenine in biological fluids is a key biomarker for assessing the activity of the kynurenine pathway. While data for kynurenine sulfate is scarce, baseline levels for kynurenine have been established.

| Analyte | Matrix | Concentration Range (Healthy Adults) | Method | Reference |

| L-Kynurenine | Human Plasma | LLOQ: 62.5 ng/mL (~0.3 µM) | LC-MS/MS | [22] |

| L-Kynurenine | Human Plasma | ~3 µM (Low QC) | UPLC-MS/MS | [23] |

| L-Kynurenine | Human Plasma | ~1.5 µM (High QC) | UPLC-MS/MS | [23] |

| L-Kynurenine | Human Plasma | Range: 12 - 192 µM (Calibration) | CEC-MS/MS | [24] |

LLOQ: Lower Limit of Quantification. Note that concentration ranges can vary significantly based on the analytical method, calibration standards, and study population.

Experimental Methodologies

Differentiating and quantifying kynurenine from its various sources requires robust analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, and its combination with stable isotope tracers allows for the precise determination of metabolic flux.

Protocol: Quantification of Kynurenine in Plasma by LC-MS/MS

This protocol is a composite based on established methods for quantifying kynurenine pathway metabolites.[22][25][26][27]

1. Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of human plasma into a microcentrifuge tube. b. Add 10 µL of an internal standard (IS) solution containing a stable isotope-labeled analog (e.g., Kynurenine-d4) to each sample, calibrator, and quality control (QC). c. Add 20 µL of trifluoroacetic acid (TFA) or 150 µL of ice-cold methanol to precipitate proteins.[22][26] d. Vortex vigorously for 1 minute. e. Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C. f. Carefully transfer the supernatant to a new tube or 96-well plate. g. Evaporate the supernatant to dryness under a gentle stream of nitrogen. h. Reconstitute the dried extract in 40-50 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

2. Chromatographic Separation (LC): a. Column: A reversed-phase C18 or Biphenyl column is typically used for separation.[25][28] b. Mobile Phase A: Water with 0.1% Formic Acid. c. Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid. d. Gradient: Employ a gradient elution starting with a low percentage of Mobile Phase B, ramping up to elute kynurenine, followed by a re-equilibration step. A typical run time is 5-10 minutes.[25][29] e. Injection Volume: 5-20 µL.

3. Mass Spectrometric Detection (MS/MS): a. Ionization Mode: Electrospray Ionization (ESI) in positive mode. b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.

- Kynurenine: m/z 209.0 → 192.1[22]

- Kynurenine-d4 (IS): m/z 213.0 → 196.0[22] d. Data Analysis: Quantify by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

node [

shape=box,

style="filled,rounded",

fontname="Arial",

fontsize=12,

fillcolor="#F1F3F4",

fontcolor="#202124"

];

edge [

fontname="Arial",

fontsize=10,

color="#5F6368"

];

// Nodes

Plasma [label="1. Plasma Sample\n+ Labeled IS"];

Precipitate [label="2. Protein Precipitation\n(TFA / Methanol)"];

Centrifuge [label="3. Centrifugation"];

Supernatant [label="4. Supernatant Transfer"];

Dry [label="5. Evaporation"];

Reconstitute [label="6. Reconstitution"];

Inject [label="7. LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Data [label="8. Data Processing\n(Peak Area Ratio vs. Cal Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Plasma -> Precipitate;

Precipitate -> Centrifuge;

Centrifuge -> Supernatant;

Supernatant -> Dry;

Dry -> Reconstitute;

Reconstitute -> Inject;

Inject -> Data;

}

Caption: General workflow for quantifying kynurenine in plasma.

Protocol: Differentiating Sources with Stable Isotope Tracing

This experimental approach allows for the measurement of endogenous kynurenine synthesis flux, distinguishing it from the pre-existing or exogenously absorbed pool.[30][31]

1. Study Design: a. Administer a known quantity of stable isotope-labeled L-Tryptophan (e.g., ¹³C₁₁, ¹⁵N₂, or d₅-Tryptophan) to the subject, typically orally.[30][32] b. Collect biological samples (e.g., blood) at multiple time points post-administration.

2. Sample Analysis: a. Process the plasma samples as described in the LC-MS/MS protocol (Section 5.1). b. Modify the MS/MS method to include MRM transitions for both the unlabeled (endogenous) and the newly synthesized labeled metabolites.

- Unlabeled Kynurenine: e.g., m/z 209.0 → 192.1

- Labeled Kynurenine (from ¹⁵N₂-Trp): e.g., m/z 211.0 → 194.1 (mass shift of +2 Da)

3. Data Interpretation: a. At time zero (pre-administration), only the unlabeled kynurenine will be detected. b. In subsequent time points, the appearance and increase of the labeled kynurenine peak area indicate the rate of de novo synthesis from the administered labeled tryptophan.[30] c. The ratio of labeled to unlabeled kynurenine provides a measure of the metabolic flux through the pathway, representing the contribution of endogenous synthesis over the measurement period.[32]

Caption: Differentiating metabolite sources with stable isotopes.

Conclusion

The systemic pool of DL-kynurenine is a composite of continuous endogenous production from tryptophan and contributions from external sources, including diet and the gut microbiota. Endogenous synthesis is dynamically regulated by metabolic and immune signals, primarily through the enzymes IDO and TDO. Exogenous factors, especially the gut microbiome, can significantly influence kynurenine levels both directly, through bacterial production, and indirectly, by modulating host enzyme activity.